硫胺素丙基二硫醚

描述

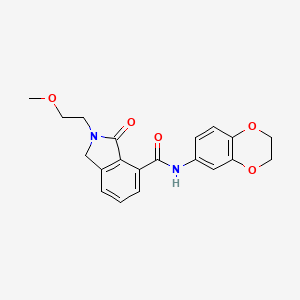

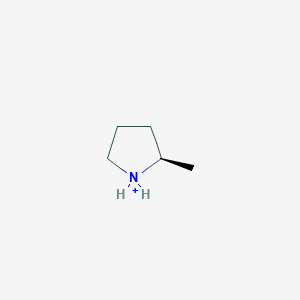

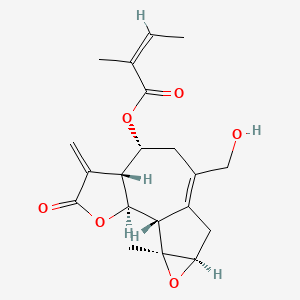

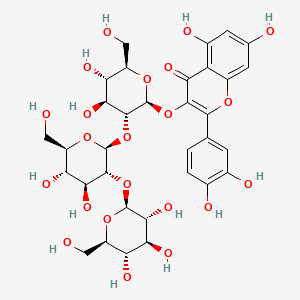

Allithiamine is an aminopyrimidine.

科学研究应用

糖尿病管理

硫胺素丙基二硫醚已被研究用于其缓解高血糖诱导的内皮功能障碍的潜力,这是糖尿病的常见并发症。 研究表明,硫胺素丙基二硫醚可以抑制晚期糖基化终产物 (AGEs) 的增加并减少促炎变化,使其成为管理糖尿病相关并发症的有前途的化合物 .

抗氧化特性

研究表明,硫胺素丙基二硫醚具有强大的抗氧化作用。 这种特性有利于减少氧化应激,氧化应激与各种慢性疾病有关,包括心血管疾病和某些类型的癌症 .

抗炎作用

在硫胺素衍生物中,硫胺素丙基二硫醚显示出最强的抗炎能力。 它抑制促炎细胞因子的产生,可用于缓解败血症等疾病的炎症 .

免疫系统调节

在免疫反应的背景下,观察到硫胺素丙基二硫醚在树突状细胞活化过程中调节代谢通量。 这种调节在控制免疫反应中起作用,这可能对治疗败血症和其他过度炎症状态有益 .

代谢调节

硫胺素丙基二硫醚通过抑制葡萄糖驱动的柠檬酸积累来影响代谢途径。 这种对代谢调节的影响对其抗炎作用至关重要,并且可能对代谢紊乱具有治疗意义 .

营养保健品潜力

鉴于其生物学效应,硫胺素丙基二硫醚可以被认为是一种营养保健品,具有靶向糖尿病和其他代谢疾病发病机制的潜力。 它在营养保健品中的作用可以扩展到改善各种疾病的健康结果 .

作用机制

Target of Action

Allithiamine, also known as Thiamin-allyl-disulfid, targets the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in glucose and energy metabolism . Allithiamine also targets dendritic cells , modulating their metabolic flux during activation .

Mode of Action

Allithiamine interacts with its targets by acting as a coactivator of the PDC . This promotes the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, inhibiting the decomposition of pyruvate into lactic acid . In dendritic cells, allithiamine inhibits the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production .

Biochemical Pathways

Allithiamine affects several biochemical pathways. It plays a role in the cellular respiration and oxidation of fatty acids . It also participates in energy production in the mitochondria and protein synthesis . Allithiamine significantly inhibits glucose-driven citrate accumulation , which is a key component of the citric acid cycle.

Pharmacokinetics

The pharmacokinetics of allithiamine are unique. Although it strongly increases thiamine levels in blood and liver, it has no significant effect in the brain . This suggests that allithiamine may have a different absorption mechanism and pharmacological profile than other thiamine derivatives .

Result of Action

The action of allithiamine results in several molecular and cellular effects. It has been found to alleviate hyperglycaemia-induced endothelial dysfunction due to its potent antioxidant and anti-inflammatory effect .

Action Environment

The action of allithiamine can be influenced by environmental factors. For instance, the presence of enzymes found in garlic can convert thiamine to allithiamine . Furthermore, the compound’s action may be affected by the individual’s nutritional status, as high doses of glucose in malnourished people can result in acute thiamine deficiency .

属性

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h4,8,10,20H,1,5-7,9H2,2-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCAVNGLACHSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903716 | |

| Record name | Allithiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-44-9 | |

| Record name | Allithiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allithiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that the disulfide bond in allithiamine and its analogs plays a crucial role in their biological activity, potentially by interacting with intracellular thiols like thioredoxin and glutathione, ultimately affecting cellular redox balance [, ].

A: Studies have shown that allithiamine can attenuate inflammation. For instance, it significantly inhibited LPS-induced pro-inflammatory cytokine production and maturation in dendritic cells []. This anti-inflammatory effect might be linked to its modulation of metabolic flux during immune cell activation [].

ANone: The molecular formula of allithiamine is C19H28N4O3S2, and its molecular weight is 424.58 g/mol.

A: Yes, researchers have used polarography to investigate the electrochemical behavior of allithiamine []. Additionally, gas chromatography coupled with mass spectrometry has been utilized to analyze and quantify allithiamine in various samples, such as garlic extracts [].

A: Allithiamine is known to be unstable in its pure form [], particularly under alkaline conditions, where its synthetic rates increase rapidly [].

ANone: While allithiamine itself is not known to exhibit direct catalytic properties, its presence can influence enzymatic reactions. Research on the catalytic activity of allithiamine is limited.

ANone: While the provided research papers don't directly involve computational studies on allithiamine, such techniques could be valuable for understanding its interaction with biological targets and predicting its properties.

A: Studies on the SAR of allithiamine have primarily focused on the disulfide bond and its importance for biological activity [, ]. Synthesizing various analogs with different alkyl chains attached to the disulfide bond could provide further insights into its SAR.

A: Encapsulation techniques and the development of suitable delivery systems could potentially improve the stability and bioavailability of allithiamine [, ].

A: Research indicates that orally administered allithiamine is readily absorbed and leads to a rapid increase in thiamine activity in various tissues, including blood, red blood cells, cerebrospinal fluid, and urine [].

A: Studies have shown that allithiamine exhibits superior absorption and utilization compared to water-soluble thiamine salts, particularly in individuals with thiamine deficiency, such as alcoholics [, ].

A: Yes, several clinical trials have investigated the effects of allithiamine, primarily in the context of diabetic polyneuropathy [, ]. Results indicate that benfotiamine, a synthetic allithiamine, shows promising effects in improving neuropathy symptoms [, ].

ANone: There is limited information available regarding resistance mechanisms specifically associated with allithiamine.

A: Researchers are exploring targeted drug delivery approaches to enhance the therapeutic efficacy of allithiamine. Encapsulation in liposomes or nanoparticles could improve its delivery to specific tissues and cells [, ].

A: Allithiamine was discovered in Japan in 1951 by Fujiwara et al. during their research on the thiamine-masking effect of garlic [].

A: Early studies demonstrated that allithiamine exhibited greater biological activity compared to thiamine itself, particularly in improving thiamine deficiency symptoms [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)

![1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE](/img/structure/B1231311.png)